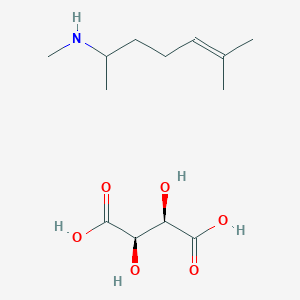

Isometheptene bitartrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isometheptene bitartrate is a sympathomimetic amine that is commonly used in the treatment of migraines and tension headaches due to its vasoconstricting properties. This compound causes the narrowing of blood vessels, which helps alleviate the symptoms associated with these conditions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of isometheptene bitartrate involves the reaction of isometheptene with tartaric acid. The process typically includes the following steps:

Preparation of Isometheptene: Isometheptene is synthesized through the alkylation of 2-methylamino-iso-octene.

Formation of Bitartrate Salt: The isometheptene is then reacted with tartaric acid to form the bitartrate salt.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:

Large-scale Alkylation: Using industrial reactors to perform the alkylation of 2-methylamino-iso-octene.

Purification: The crude product is purified through crystallization or other suitable methods to obtain high-purity isometheptene.

Salt Formation: The purified isometheptene is then reacted with tartaric acid in large reactors to form this compound.

化学反応の分析

Types of Reactions: Isometheptene bitartrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: this compound can be reduced to its corresponding amine.

Substitution: The compound can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Various oxidized derivatives of isometheptene.

Reduction Products: Reduced amine derivatives.

Substitution Products: Substituted isometheptene derivatives

科学的研究の応用

Overview

Isometheptene bitartrate acts primarily as a vasoconstrictor, alleviating headache symptoms by narrowing blood vessels. It is often combined with other analgesics to enhance therapeutic effects. Its chemical structure is derived from isometheptene, which is synthesized through alkylation processes followed by the formation of the bitartrate salt with tartaric acid .

Clinical Applications

- Migraine Treatment : Isometheptene is commonly used in combination therapies for acute migraine management. It has shown efficacy in reducing headache severity and improving patient satisfaction compared to placebo treatments .

- Tension Headaches : Similar to its application in migraines, isometheptene helps alleviate symptoms associated with tension-type headaches through its vasoconstrictive properties.

- Combination Therapies : Isometheptene is frequently combined with other medications such as acetaminophen and dichloralphenazone to enhance pain relief and improve therapeutic outcomes. Studies indicate that combinations significantly outperform single-agent therapies in terms of sustained pain-free rates .

Efficacy Studies

A multicentric, double-blind study evaluated the efficacy of a fixed combination of dipyrone, isometheptene, and caffeine against standard treatments like paracetamol. The results demonstrated that:

- Sustained Pain-Free Rate : 61.8% of patients on combination therapy reported being headache-free at 120 minutes compared to 48.7% on paracetamol and 28.9% on placebo.

- Safety Profile : The combination was well-tolerated with minimal adverse events reported .

Case Studies

-

Case Study on Migraine Management :

A cohort study involving patients with chronic migraines demonstrated that those treated with isometheptene-based combinations experienced a significant reduction in headache frequency and intensity over a three-month period compared to those receiving standard care . -

Tension-Type Headache Analysis :

In another study focusing on tension-type headaches, patients reported improved daily functioning and reduced headache-related interference in daily activities when treated with isometheptene combinations versus placebo .

作用機序

Isometheptene bitartrate exerts its effects through the activation of the sympathetic nervous system. It interacts with adrenergic receptors on the surface of blood vessels, leading to vasoconstriction. This process involves:

Activation of Adrenergic Receptors: Isometheptene binds to adrenergic receptors, triggering a signal transduction cascade.

Calcium Release: The cascade results in the release of calcium ions from the sarcoplasmic reticulum.

Smooth Muscle Contraction: The increased intracellular calcium concentration activates myosin light chain kinase, leading to smooth muscle contraction and vasoconstriction

類似化合物との比較

Isometheptene bitartrate is unique among sympathomimetic amines due to its specific use in treating migraines and tension headaches. Similar compounds include:

Heptaminol: Another sympathomimetic amine with vasoconstricting properties.

Methylhexanamine: Used as a stimulant and vasoconstrictor.

Tuaminoheptane: A sympathomimetic amine with similar vasoconstricting effects.

Uniqueness: this compound is particularly effective in treating migraines due to its ability to reverse vasodilation, a common feature of migraine attacks. Its combination with other agents like dichloralphenazone and acetaminophen enhances its therapeutic efficacy .

特性

IUPAC Name |

2,3-dihydroxybutanedioic acid;N,6-dimethylhept-5-en-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.C4H6O6/c1-8(2)6-5-7-9(3)10-4;5-1(3(7)8)2(6)4(9)10/h6,9-10H,5,7H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRDXBKIKFQOFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)NC.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5984-50-9 |

Source

|

| Record name | [R-(R*,R*)]-methyl(1,5-dimethylhex-4-enyl)ammonium hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。